PDE4B-IN-2
描述
A 33 胺催化剂是一种液体催化剂,含有 33% 的三乙烯二胺。这种高活性的叔胺催化剂促进异氰酸酯与多元醇的反应,从而形成泡沫交联。 它广泛用于生产聚氨酯泡沫、涂料和弹性体 .
科学研究应用
A 33 胺催化剂有几个科学研究应用:
化学: 它用于聚氨酯材料的合成,提供了对胺催化剂的催化机制的见解。
生物学: 研究用于医疗应用(如伤口敷料和植入物)的生物相容性聚氨酯泡沫。
医学: 开发使用聚氨酯基材料的药物递送系统。
作用机制
A 33 胺催化剂通过与异氰酸酯形成活性络合物来发挥其作用。这种络合物促进了异氰酸酯与多元醇之间的反应,导致形成氨基甲酸酯键。然后释放催化剂并可以参与进一步的催化循环。 分子靶标包括异氰酸酯和羟基,所涉及的途径是氨基甲酸酯键的形成 .
生化分析
Biochemical Properties
“A 33” plays a significant role in biochemical reactions, particularly those involving the PDE4B enzyme . This enzyme is a member of the type IV, cyclic AMP (cAMP)-specific, cyclic nucleotide phosphodiesterase (PDE) family . By inhibiting PDE4B, “A 33” can increase the cellular concentrations of cAMP, a key regulator of many important physiological processes .
Cellular Effects
The effects of “A 33” on cells are primarily mediated through its influence on cAMP levels. By inhibiting PDE4B, “A 33” prevents the breakdown of cAMP, leading to increased cAMP levels . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “A 33” involves its binding to the active site of the PDE4B enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of cAMP, leading to increased cellular concentrations of this second messenger . The increased cAMP levels can then influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of “A 33” in laboratory settings have been observed to be stable over time
Dosage Effects in Animal Models
The effects of “A 33” in animal models have been observed to vary with dosage
Metabolic Pathways
“A 33” is involved in the cAMP metabolic pathway, where it interacts with the PDE4B enzyme . By inhibiting PDE4B, “A 33” can influence metabolic flux and metabolite levels by increasing the cellular concentrations of cAMP .
Subcellular Localization
Given its role in influencing cAMP levels, it is likely that “A 33” interacts with components of the cell’s signal transduction machinery .
准备方法
合成路线和反应条件
A 33 胺催化剂是通过将三乙烯二胺溶解在二丙二醇中制备的。 该溶液通常含有 33% 的三乙烯二胺和 67% 的二丙二醇 . 反应条件包括保持受控温度并确保三乙烯二胺在溶剂中完全溶解。
工业生产方法
在工业环境中,A 33 胺催化剂的制备涉及在配备温度控制系统的反应器中大规模混合三乙烯二胺和二丙二醇。 该混合物持续搅拌以确保均质性并防止任何相分离 .
化学反应分析
反应类型
A 33 胺催化剂主要经历催化反应,包括:
发泡反应: 它催化异氰酸酯与多元醇之间的反应,导致形成聚氨酯泡沫。
凝胶反应: 它促进聚氨酯链的交联,增强泡沫的机械性能.
常见试剂和条件
异氰酸酯: 常用的异氰酸酯包括甲苯二异氰酸酯和亚甲基二苯基二异氰酸酯。
多元醇: 聚醚多元醇和聚酯多元醇经常被使用。
主要产品
这些反应形成的主要产物是各种类型的聚氨酯泡沫,包括软泡沫、半硬泡沫和硬泡沫。 这些泡沫被广泛应用于各种应用,从缓冲材料到绝缘 .
相似化合物的比较
类似化合物
三乙烯二胺: A 33 胺催化剂中活性成分的固体形式。
A 1 胺催化剂: 另一种用于聚氨酯生产的胺催化剂。
独特性
A 33 胺催化剂的独特之处在于它的液体形式,这使得它在工业过程中更容易处理和混合。 它还提供平衡的催化活性,使其适合各种聚氨酯泡沫配方 .
属性
IUPAC Name |
2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSPBLZPJMXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the importance of PDE4B in inflammatory processes. How can targeting specific PDE4 subtypes, like PDE4B, be advantageous over broader PDE4 inhibition in terms of therapeutic benefit?
A1: [, ] As highlighted in the studies, PDE4 exists in different subtypes, each potentially playing distinct roles in various cell types and physiological processes. While broader PDE4 inhibitors can effectively modulate inflammatory responses, they often come with undesirable side effects, such as nausea and emesis. [] Targeting specific subtypes like PDE4B offers the potential for a more targeted approach. By selectively inhibiting PDE4B, researchers aim to achieve the desired anti-inflammatory effects while minimizing off-target effects and improving the overall safety profile of the treatment. [, ] This is exemplified by the study demonstrating that PDE4B ablation protected mice from LPS-induced shock without affecting global cAMP concentration, suggesting a highly specialized function of PDE4B. []
Q2: The research primarily focuses on in vitro and in vivo models to study PDE4B and inflammation. What are some challenges in translating these findings to clinical applications in humans, and how can these challenges be addressed?
A2: While in vitro and in vivo models provide valuable insights into biological mechanisms and drug efficacy, translating these findings to human clinical trials presents unique challenges. Animal models might not fully recapitulate the complexity of human diseases, and responses to drugs can differ between species. Additionally, dosing, drug metabolism, and potential long-term effects observed in animal models might not directly translate to humans.
Q3: The paper mentions a PDE4 selective inhibitor, rolipram. Can you elaborate on the concept of selectivity in drug development and its importance, particularly in the context of inflammatory diseases?
A3: Selectivity, in the context of drug development, refers to a drug's ability to preferentially bind to and act on a specific target, such as a particular enzyme subtype or receptor, while minimizing interactions with other off-target molecules. This targeted approach is crucial for maximizing therapeutic benefits and minimizing unwanted side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。